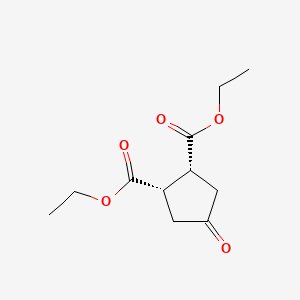

cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester

CAS No.: 156293-34-4

Cat. No.: VC2490841

Molecular Formula: C11H16O5

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156293-34-4 |

|---|---|

| Molecular Formula | C11H16O5 |

| Molecular Weight | 228.24 g/mol |

| IUPAC Name | diethyl (1S,2R)-4-oxocyclopentane-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3/t8-,9+ |

| Standard InChI Key | GRPKMLGYFVVOJS-DTORHVGOSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C(=O)OCC |

| SMILES | CCOC(=O)C1CC(=O)CC1C(=O)OCC |

| Canonical SMILES | CCOC(=O)C1CC(=O)CC1C(=O)OCC |

Introduction

cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester is a chemical compound with the molecular formula C11H16O5 and a molecular weight of 228.24 g/mol. It is classified as an organic building block, commonly used in chemical synthesis due to its unique structural properties. The compound is available with a purity of at least 97% and is identified by the CAS number 156293-34-4 .

Synthesis and Applications

The synthesis of cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester typically involves esterification reactions of the corresponding carboxylic acid. This compound is valuable in organic synthesis due to its reactive functional groups, which can be modified to produce a variety of derivatives. It is used as a building block in the synthesis of complex molecules, including pharmaceuticals and materials science applications.

Research Findings

Research on cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester is limited, but compounds with similar structures have been studied for their potential in drug development and materials science. The unique cyclopentane ring with an oxo group provides a versatile scaffold for further chemical modifications.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume